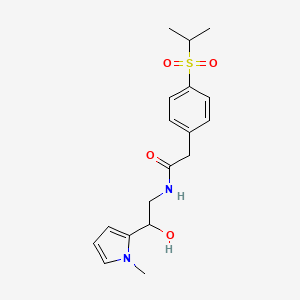

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S/c1-13(2)25(23,24)15-8-6-14(7-9-15)11-18(22)19-12-17(21)16-5-4-10-20(16)3/h4-10,13,17,21H,11-12H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWWSJWFHYTWKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2=CC=CN2C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a complex organic compound with potential therapeutic applications. Its biological activity has been a subject of various studies, focusing on its anti-inflammatory, analgesic, and possibly neuroprotective effects. This article synthesizes findings from diverse sources to provide an authoritative overview of its biological activity.

- Molecular Formula : C19H24N2O3

- Molecular Weight : 328.4 g/mol

- CAS Number : 1396884-83-5

The compound's mechanism of action appears to involve the modulation of inflammatory pathways. It is hypothesized to inhibit the production of pro-inflammatory cytokines and oxidative stress markers, which play crucial roles in various inflammatory conditions. Specifically, it may block the signaling pathways that lead to the activation of inflammatory mediators such as IL-1 beta and TNF-alpha .

Anti-inflammatory Effects

Numerous studies have reported on the anti-inflammatory properties of related compounds, suggesting that N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide may exhibit similar effects. For example, N-(2-hydroxy phenyl)acetamide demonstrated significant reductions in paw edema and body weight loss in adjuvant-induced arthritis models, indicating its potential as an anti-arthritic agent .

| Study | Findings |

|---|---|

| Study 1 | Reduction in IL-1 beta and TNF-alpha levels in treated rats; significant decrease in paw edema. |

| Study 2 | Highlighted anti-inflammatory properties linked to structural analogs. |

Analgesic Activity

Similar compounds have shown analgesic properties, suggesting that this compound may also alleviate pain associated with inflammation. The presence of a sulfonamide group is often associated with pain relief mechanisms, potentially through inhibition of cyclooxygenase enzymes (COX), which are critical in the synthesis of prostaglandins involved in pain signaling .

Case Study 1: Arthritis Model

In a controlled study involving adult female Sprague Dawley rats, administration of related compounds at doses of 5 mg/kg and 10 mg/kg significantly reduced inflammation markers compared to control groups . This suggests that N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide may possess similar properties.

Case Study 2: Neuroprotective Potential

Emerging research indicates that derivatives with pyrrole rings may also exhibit neuroprotective effects. The modulation of oxidative stress pathways could be beneficial in neurodegenerative diseases where inflammation plays a key role .

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide has been investigated for its biological activity, particularly as a potential therapeutic agent. Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

- Anticancer Activity : Similar sulfonamide derivatives have shown cytotoxic effects against human cancer cell lines such as colon, breast, and cervical cancers. The mechanism often involves inducing apoptosis in cancer cells through various pathways .

- Enzyme Inhibition : Compounds with sulfonamide moieties have been explored for their ability to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). Studies have demonstrated that modifications to the sulfonamide structure can enhance inhibitory potency .

Case Study 1: Anticancer Evaluation

A study focused on the synthesis of new sulfonamide derivatives similar to N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide reported promising results in anticancer evaluation. The derivatives were tested against several cancer cell lines, showing significant cytotoxicity and potential mechanisms involving apoptosis .

Case Study 2: Enzyme Inhibition

Another research effort synthesized various sulfonamide compounds and evaluated their enzyme inhibitory activities. The results indicated that certain modifications to the sulfonamide structure led to enhanced inhibition of α-glucosidase, suggesting that N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide could be a candidate for further development as a therapeutic agent for T2DM .

Potential Therapeutic Applications

Based on the biological activities observed in related compounds, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide may have potential applications in:

- Cancer Therapy : As a lead compound for developing new anticancer drugs.

- Diabetes Management : As an inhibitor of α-glucosidase, aiding in glucose metabolism regulation.

- Neurodegenerative Diseases : Potentially useful in treating conditions like Alzheimer's Disease through acetylcholinesterase inhibition.

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Stepwise functionalization : Introduce the pyrrole and isopropylsulfonyl groups via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Purification : Use column chromatography or recrystallization to isolate intermediates, with monitoring via thin-layer chromatography (TLC) .

- Optimization : Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of sulfonating agents) and employ catalysts like DMAP to enhance acylation efficiency .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying proton environments and carbon frameworks, particularly the pyrrole, sulfonyl, and acetamide moieties .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) and rule out by-products .

Advanced Research Questions

Q. How can computational methods be integrated into the design of experiments for optimizing this compound's synthetic pathways?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable reaction pathways (e.g., sulfonation steps) .

- Reaction Path Search : Apply tools like the Artificial Force Induced Reaction (AFIR) method to predict intermediates and optimize solvent/temperature conditions .

- Feedback Loops : Integrate experimental data (e.g., reaction yields) with computational predictions to refine synthetic protocols iteratively .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

Methodological Answer:

- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling .

- Metabolite Profiling : Use LC-MS to identify in vivo degradation products that may reduce efficacy .

- Meta-Analysis : Cross-reference data across multiple studies (e.g., PubChem, EPA DSSTox) to identify confounding variables like assay interference or batch-to-batch variability .

Q. How can structure-activity relationship (SAR) studies be systematically designed to enhance this compound’s pharmacological properties?

Methodological Answer:

- Functional Group Variation : Synthesize derivatives with substitutions on the pyrrole ring (e.g., halogenation) or acetamide linker (e.g., alkyl/aryl groups) to assess impact on bioactivity .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinases or GPCRs) and prioritize derivatives for testing .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with sulfonyl groups) using 3D-QSAR models .

Q. What experimental designs minimize variability in assessing the compound's pharmacokinetic properties?

Methodological Answer:

- Factorial Design of Experiments (DoE) : Test factors like pH, temperature, and excipients in formulation studies to identify critical parameters affecting solubility and stability .

- Response Surface Methodology (RSM) : Optimize oral bioavailability by modeling interactions between particle size, dissolution rate, and absorption .

- In Vivo Cross-Validation : Use paired animal models (e.g., rodents and zebrafish) to reduce interspecies variability in metabolism studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial activity data for this compound?

Methodological Answer:

- Replicate Under Standardized Conditions : Use CLSI/MICE guidelines for minimum inhibitory concentration (MIC) assays, controlling for inoculum size and growth media .

- Check Purity Thresholds : Ensure tested batches have ≥95% purity (via HPLC) to exclude confounding effects from impurities .

- Cross-Validate Targets : Perform whole-genome sequencing of resistant microbial strains to identify off-target mutations or efflux pump upregulation .

Q. What methodologies can reconcile conflicting results in cytotoxicity studies across different cell lines?

Methodological Answer:

- Cell Panel Screening : Test the compound against diverse cancer cell lines (e.g., NCI-60 panel) to distinguish lineage-specific effects .

- Apoptosis Assays : Combine Annexin V/PI staining with caspase-3 activation assays to differentiate cytostatic vs. cytotoxic effects .

- Microenvironment Mimicry : Use 3D spheroid models to account for tumor stroma interactions that may alter drug response in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.